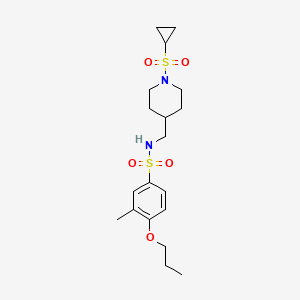

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S2/c1-3-12-26-19-7-6-18(13-15(19)2)27(22,23)20-14-16-8-10-21(11-9-16)28(24,25)17-4-5-17/h6-7,13,16-17,20H,3-5,8-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMFZPRCSCICSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

- Piperidine Core : The piperidine ring in the target compound is substituted with a cyclopropylsulfonyl group, which contrasts with other piperidine derivatives that incorporate phenethyl (e.g., fentanyl analogs) or methoxyethyl groups (e.g., Goxalapladib) . The cyclopropylsulfonyl moiety may enhance metabolic stability by reducing oxidative degradation compared to bulkier or more labile substituents.

- Aromatic Substitutions : The 3-methyl-4-propoxybenzene moiety distinguishes this compound from simpler sulfonamide derivatives. The propoxy group likely improves lipophilicity and membrane permeability relative to methoxy or ethoxy groups, as seen in Goxalapladib .

Physicochemical and Pharmacological Insights

Table 1: Comparative Overview of Select Compounds

Critical Observations:

Piperidine Modifications: The cyclopropylsulfonyl group in the target compound is structurally distinct from the methoxyethyl group in Goxalapladib or the phenethyl group in fentanyl analogs. This substitution may reduce steric hindrance while enhancing resistance to cytochrome P450-mediated metabolism .

Sulfonamide vs. Amide Functionality :

- Sulfonamides (target compound, ) generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to amides (pKa ~17–20), which could influence target engagement and pharmacokinetics .

Aromatic Substitutions :

- The 4-propoxy group in the target compound may extend half-life relative to smaller alkoxy groups (e.g., methoxy in Goxalapladib) due to increased lipophilicity and slower hepatic clearance .

Q & A

Q. What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide?

The synthesis of sulfonamide derivatives typically involves multi-step protocols. For example, piperidinyl intermediates can be prepared via nucleophilic substitution or reductive amination (e.g., using NaBH(OAc)₃ as in ). Cyclopropylsulfonyl groups may be introduced via sulfonylation of piperidine using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane, as seen in ). Coupling reactions (e.g., 1,1'-carbonyldiimidazole-mediated activation) between the sulfonamide and arylpropoxy components are critical for final assembly, with purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm regiochemistry and substituent orientation (e.g., ¹H NMR for aromatic protons and piperidinyl methylene signals; ¹³C NMR for carbonyl and sulfonyl groups) .

- HPLC : Assess purity (>98% by reverse-phase C18 columns, acetonitrile/water gradients) .

- XRPD/TGA/DSC : Verify crystallinity and thermal stability, especially for salt forms (e.g., hydrochloride or phosphate salts) .

Q. What are the key considerations for solubility and stability during experimental handling?

- Solubility : Test in DMSO (common for in vitro assays) or aqueous buffers (pH 4–8) with surfactants like Tween-80 for hydrophobic moieties .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide or cyclopropane groups. Monitor degradation via LC-MS over 24–72 hours in biological matrices .

Q. What safety protocols are essential when working with this sulfonamide derivative?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 4 per GHS) .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to sulfonyl chloride vapors or aerosolized particulates .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and scalability of this compound?

- Stepwise optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of cyclopropanesulfonyl chloride to piperidine) and temperature (0°C to room temperature for sulfonylation) to minimize side products .

- Catalysis : Explore Pd-mediated cross-coupling for arylpropoxy group installation, as seen in analogous benzamide syntheses .

- Scale-up : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) and adopt continuous flow reactors for improved heat dissipation .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

- Substituent variation : Synthesize analogs with modified cyclopropyl, propoxy, or methyl groups (e.g., replacing cyclopropyl with cyclobutylsulfonyl) to evaluate steric/electronic effects .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., carbonic anhydrase isoforms) to predict binding affinities .

Q. How should discrepancies in analytical data (e.g., NMR, LC-MS) be systematically resolved?

- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., desulfonated intermediates or oxidation products) .

- Dynamic NMR : Resolve stereochemical ambiguities (e.g., piperidinyl chair conformers) by variable-temperature ¹H NMR .

- Isotopic labeling : Synthesize deuterated analogs (e.g., d₃-methoxymethyl derivatives) to trace metabolic degradation pathways .

Q. What strategies are recommended for assessing in vivo pharmacokinetic properties of this compound?

- ADME studies : Conduct rodent trials with IV/PO dosing (5–20 mg/kg) to measure bioavailability, plasma half-life, and tissue distribution via LC-MS/MS .

- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.